molecular formula C8H13NO2 B575106 Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate CAS No. 180533-19-1

Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate

Cat. No.: B575106
CAS No.: 180533-19-1
M. Wt: 155.197
InChI Key: MSKFXQYLDJWNAN-UHFFFAOYSA-N
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Description

Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H13NO2. It is a derivative of pyridine and is characterized by the presence of an ethyl ester group at the 2-position of the tetrahydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst. This reaction yields ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which can be further modified to obtain the desired compound .

Another method involves the reaction of benzaldehyde, aniline, and ethyl acetoacetate in the presence of a proline-Fe(III) complex, which acts as a catalyst. This reaction proceeds at room temperature and results in the formation of ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydropyridine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound include various substituted pyridine and tetrahydropyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can cross the blood-brain barrier and selectively target dopaminergic neurons, making it a potential candidate for the treatment of neurological disorders. Its effects are mediated through the modulation of neurotransmitter pathways and the inhibition of specific enzymes involved in neurotransmitter metabolism .

Comparison with Similar Compounds

Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydropyridine: A simpler derivative with fewer functional groups.

    1,2,3,6-Tetrahydropyridine: Another isomer with different substitution patterns.

    2,3,4,5-Tetrahydropyridine: A structurally distinct isomer with unique properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydropyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h5,9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKFXQYLDJWNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665139
Record name Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180533-19-1
Record name Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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